REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[N+:14]([O-])=O)[NH:10][CH:9]=[CH:8]2)([CH3:4])([CH3:3])[CH3:2]>CO.[Ni]>[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[NH2:14])[NH:10][CH:9]=[CH:8]2)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C2C=CNC2=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under hydrogen (1 atm) at 30° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude dark brown viscous oil was purified by column chromatography (10-20% EtOAc/petroleum ether)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C2C=CNC2=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |